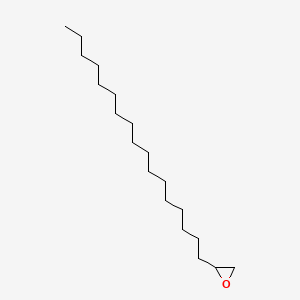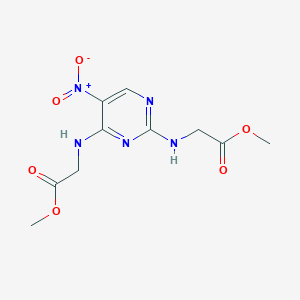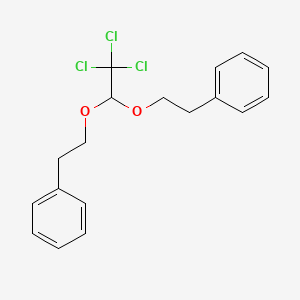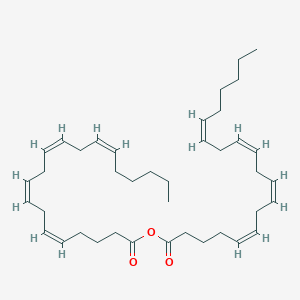![molecular formula C30H38O3 B13780954 [(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 66979-63-3](/img/no-structure.png)
[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a unique structure. It is characterized by its multiple stereocenters and a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
The synthesis of [(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves several steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the acetate group. The synthetic route typically starts with the cyclization of a suitable precursor, followed by functional group modifications to introduce the desired substituents. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Wissenschaftliche Forschungsanwendungen
[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of similar structures in biological systems.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active steroids.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can be compared with other similar compounds, such as:
Stigmast-5-ene, 3-methoxy-: Similar in structure but with different functional groups.
Ergost-5-ene, 3-methoxy-: Another structurally related compound with distinct biological activities.
Stigmasta-3,5-diene: Shares the cyclopenta[a]phenanthrene core but differs in the degree of unsaturation and substituents.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and stereochemistry.
Eigenschaften
| 66979-63-3 | |
Molekularformel |
C30H38O3 |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H38O3/c1-20(31)33-23-15-17-29(2)22(19-23)10-11-24-25-12-13-27(30(25,3)18-16-26(24)29)28(32)14-9-21-7-5-4-6-8-21/h4-10,14,23-27H,11-13,15-19H2,1-3H3/b14-9+/t23-,24-,25-,26-,27+,29-,30-/m0/s1 |
InChI-Schlüssel |
FPGBQRAYOLMBRS-KNFXKANESA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4C(=O)/C=C/C5=CC=CC=C5)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(=O)C=CC5=CC=CC=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-](/img/structure/B13780908.png)



![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-](/img/structure/B13780965.png)
